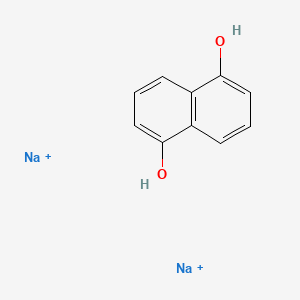
Disodium 1,5-naphthalenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,5-naphthalenediol, also known as disodium naphthalene-1,5-disulfonate, is a chemical compound with the molecular formula C10H6Na2O6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sodium ions and two sulfonate groups attached to the naphthalene ring. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 1,5-naphthalenediol can be synthesized through the sulfonation of naphthalene followed by neutralization with sodium hydroxide. The process involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions of the naphthalene ring, forming naphthalene-1,5-disulfonic acid.
Neutralization: The resulting naphthalene-1,5-disulfonic acid is then neutralized with sodium hydroxide to form disodium naphthalene-1,5-disulfonate.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization or precipitation techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium 1,5-naphthalenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones, which are important intermediates in dye and pigment synthesis.
Reduction: Reduction reactions can convert the compound into naphthalenediol derivatives with different oxidation states.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalenediol derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Disodium 1,5-naphthalenediol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of disodium 1,5-naphthalenediol involves its interaction with various molecular targets and pathways. The sulfonate groups enhance the compound’s solubility in water, allowing it to participate in aqueous reactions. The naphthalene core can undergo redox reactions, making it useful in oxidative and reductive processes. Additionally, the compound can act as a ligand, forming complexes with metal ions and influencing their reactivity.
Comparison with Similar Compounds
Disodium 1,5-naphthalenediol can be compared with other naphthalene derivatives, such as:
1,5-Dihydroxynaphthalene: Similar structure but lacks sulfonate groups, making it less soluble in water.
1,6-Dihydroxynaphthalene: Different position of hydroxyl groups, leading to different reactivity and applications.
1,8-Dihydroxynaphthalene: Another positional isomer with distinct chemical properties.
1,5-Diaminonaphthalene: Contains amino groups instead of hydroxyl or sulfonate groups, leading to different reactivity and uses.
This compound is unique due to its combination of sulfonate groups and naphthalene core, providing both solubility and reactivity advantages in various applications.
Properties
Molecular Formula |
C10H8Na2O2+2 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
disodium;naphthalene-1,5-diol |
InChI |
InChI=1S/C10H8O2.2Na/c11-9-5-1-3-7-8(9)4-2-6-10(7)12;;/h1-6,11-12H;;/q;2*+1 |
InChI Key |
VPZBODUZRDFXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















